ethyl 1-(3-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 1-(3-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C14H15FN2O2 and its molecular weight is 262.284. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Analysis
Synthesis Methods : Ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, a compound related to the one , has been used in the synthesis of pyrazole derivatives, demonstrating its utility in chemical synthesis (Mikhed’kina et al., 2009).
Crystal Structure Determination : Research on similar compounds, such as Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, has involved determining their crystal structure, which is crucial for understanding their chemical properties (Kumar et al., 2018).
Computational Studies : Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate has been subject to computational studies, including density functional theory (DFT), to understand its electronic structure and molecular geometry, which could be relevant for related compounds like ethyl 1-(3-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate (Viveka et al., 2016).
Biological and Pharmacological Research
Antimicrobial Activity : Novel Ethyl 1,5-Disubstituted-1H-Pyrazole-3-Carboxylates have been investigated as antimicrobial agents, indicating the potential biological activity of similar compounds (Radwan et al., 2014).
Cancer Cell Line Inhibition : Certain pyrazolo[3,4-d]pyrimidine derivatives, synthesized from related compounds, showed potent growth inhibitory activity against human breast adenocarcinoma cell lines, highlighting the potential application in cancer research (Abdellatif et al., 2014).
Properties
IUPAC Name |
ethyl 1-(3-fluorophenyl)-3,5-dimethylpyrazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2/c1-4-19-14(18)13-9(2)16-17(10(13)3)12-7-5-6-11(15)8-12/h5-8H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIZNCGDVCLPKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C)C2=CC(=CC=C2)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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